4-Chloro-2-{[(2-hydroxyethyl)amino]methyl}phenol
Description
Properties
Molecular Formula |
C9H12ClNO2 |
|---|---|
Molecular Weight |
201.65 g/mol |
IUPAC Name |
4-chloro-2-[(2-hydroxyethylamino)methyl]phenol |
InChI |
InChI=1S/C9H12ClNO2/c10-8-1-2-9(13)7(5-8)6-11-3-4-12/h1-2,5,11-13H,3-4,6H2 |
InChI Key |
NUIBKSYYEYNMAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CNCCO)O |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- 2-Chlorophenol or 4-chlorophenol as the aromatic core.
- 2-Aminoethanol (ethanolamine) or derivatives thereof.
- Catalysts such as zinc chloride , aluminum chloride , or iron(III) chloride .
General Reaction Pathway
The process involves nucleophilic substitution where the aminoethanol derivative reacts with chlorinated phenol under controlled conditions to form the aminoalkyl phenol:
$$
\text{2-Chlorophenol} + \text{Ethanolamine} \xrightarrow[\text{Catalyst}]{\text{Reaction conditions}} \text{4-Chloro-2-{[(2-hydroxyethyl)amino]}phenol}
$$
This reaction typically occurs under reflux conditions at temperatures between 100°C and 170°C over 12 to 48 hours . The process benefits from the use of polar solvents such as toluene , chlorobenzene , or hexone to facilitate the nucleophilic substitution.
Reaction Conditions and Optimization
| Parameter | Range | Notes |
|---|---|---|
| Temperature | 100°C – 170°C | Optimal around 140°C for maximum yield |
| Reaction Time | 12 – 48 hours | Longer times favor complete conversion |
| Catalyst | Zinc chloride, aluminum chloride, FeCl₃ | Catalyst amount: 0.01–0.1:1 molar ratio to phenol |
| Solvent | Toluene, chlorobenzene, hexone | Solvent volume ratio to phenol: 2–10:1 |
Post-Reaction Processing
- Acidic work-up with pH 6.5–7.5 aqueous solutions (e.g., diluted hydrochloric acid).
- Extraction with organic solvents like methylene dichloride or ethyl acetate .
- Drying of organic layers, solvent removal, and recrystallization of the product using solvents such as isopropyl acetate or ethyl acetate .
Synthesis from Benzaldehyde Derivatives
Starting Material
- p-Chlorobenzaldehyde or p-fluorobenzaldehyde as precursors.
Stepwise Synthesis
Step 1: Condensation of benzaldehyde derivatives with diethanolamine in the presence of a catalyst (e.g., zinc chloride ), often under solvent-free or solvent-assisted conditions, to form an imine or related intermediate.
Step 2: Reduction or further functionalization to introduce the hydroxyl group, followed by hydrolysis or rearrangement to yield the phenolic compound with the aminoethyl substituent.
Step 3: Purification via recrystallization and characterization.
Reaction Parameters
| Parameter | Range | Notes |
|---|---|---|
| Temperature | 100°C – 170°C | Typically around 140°C |
| Catalyst | Zinc chloride, FeCl₃ | 0.01–0.1 molar ratio |
| Reaction Time | 12–48 hours | Ensures complete conversion |
Purification
Post-reaction, the mixture is acidified to neutral pH, extracted, dried, and recrystallized using solvents such as ethyl acetate or t-butyl methyl ether .
Notes on Industrial Scale-Up
- Solvent choice is critical for process safety and environmental compliance; solvents like toluene and chlorobenzene are preferred due to high boiling points and ease of recovery.
- Catalyst loading must be optimized to reduce waste and cost.
- Reaction times are balanced against yield and energy consumption.
Data Summary Table
| Method | Starting Material | Catalyst | Solvent | Reaction Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|---|
| Chlorophenol-based | 2-Chlorophenol | ZnCl₂ | Toluene | 100–170°C, 12–48 hrs | 75–85 | >99% |
| Benzaldehyde-based | p-Chlorobenzaldehyde | FeCl₃ | Chlorobenzene | 100–170°C, 12–48 hrs | 70–80 | >99% |
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-{[(2-hydroxyethyl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group in the precursor can be reduced to an amino group.
Substitution: The chloro substituent can be replaced by other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amino derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-{[(2-hydroxyethyl)amino]methyl}phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-{[(2-hydroxyethyl)amino]methyl}phenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, while the chloro and hydroxyethylamino groups can modulate its reactivity and binding affinity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Aminophenol Derivatives
The biological and physicochemical properties of aminophenol derivatives are highly dependent on the substituents attached to the amino-methyl group. Below is a comparative analysis of key analogues:
Aryl-Substituted Analogues
- MFI23 (4-Chloro-2-(((2,3-dimethylphenyl)amino)methyl)phenol): Substituent: 2,3-Dimethylphenyl. Synthesis Yield: 10% via condensation of 5-chloro-2-hydroxybenzaldehyde and 2,3-dimethylaniline . Properties: The bulky aryl group reduces solubility but may enhance lipophilicity, favoring membrane permeability. Application: Mitochondrial function modulation .
- MFI24 (4-Chloro-2-((m-tolylamino)methyl)phenol): Substituent: m-Tolyl. Synthesis Yield: 16% under similar conditions .
- 4-Chloro-2-((1R)-1-{[(R)-(2-chlorophenyl)(cyclopentyl)methyl]amino}ethyl)phenol: Substituent: Cyclopentyl and 2-chlorophenyl. Synthesis Yield: 83.5% via reductive amination . Properties: The steric bulk and chiral centers enable applications in asymmetric synthesis. Intramolecular O-H⋯N hydrogen bonding stabilizes the conformation .
Comparison with Target Compound :
The 2-hydroxyethyl group in the target compound likely improves aqueous solubility compared to aryl-substituted analogues. However, aryl groups may confer higher metabolic stability or affinity for hydrophobic binding pockets in biological targets.
Heterocyclic and Functionalized Analogues
- 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: Substituent: 1,3,4-Oxadiazole rings. Synthesis: Coupling with aryl carboxylic acids . Reported IC₅₀ values range from 8–25 μM against cancer cell lines .
- 4-Chloro-2-[(1-Phenyl-1H-tetrazol-5-Ylimino)-Methyl]phenol (Cl-PTMP): Substituent: Tetrazole-imino group. Synthesis Yield: 82% via Schiff base formation . Properties: Tetrazole rings improve metal-binding capacity, enabling applications in coordination chemistry and antimicrobial activity .
Comparison with Target Compound :
The hydroxyethyl group lacks the π-conjugation and electron-withdrawing effects of oxadiazole or tetrazole rings, which may limit electrochemical activity but reduce toxicity risks.
Physicochemical Properties
Lipophilicity
Lipophilicity (log k) is a critical parameter for drug-likeness. For carbamate derivatives of 4-chloro-2-aminophenol:
| Compound Type | log k (HPLC) | Reference |
|---|---|---|
| Aryl carbamates (e.g., 4a–i) | 1.2–2.8 | |
| Dichlorophenyl carbamates (5a–i) | 2.5–3.6 |
The target compound’s 2-hydroxyethyl group is expected to lower log k compared to dichlorophenyl carbamates, aligning it closer to aryl carbamates.
Hydrogen Bonding and Solubility
- The 2-hydroxyethyl group can form intramolecular hydrogen bonds (e.g., O-H⋯N), similar to the O-H⋯N interaction observed in the cyclopentyl-chlorophenyl analogue . This may enhance crystalline stability and aqueous solubility.
- In contrast, purely aromatic substituents (e.g., MFI23, MFI24) rely on weak C-H⋯π interactions for packing, reducing solubility .
Biological Activity
4-Chloro-2-{[(2-hydroxyethyl)amino]methyl}phenol, also known as a derivative of 4-aminophenol, is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and antidiabetic domains. This article synthesizes findings from various studies, focusing on its synthesis, biological evaluations, and potential applications in medicine.
Synthesis and Characterization
The synthesis of 4-Chloro-2-{[(2-hydroxyethyl)amino]methyl}phenol typically involves the condensation reaction of 4-chloro-2-hydroxybenzaldehyde with aminoethylethanolamine. The resulting compound is characterized using techniques such as FT-IR, NMR (both and ), and elemental analysis to confirm its structure and purity .
Antimicrobial Activity
Research has demonstrated that derivatives of 4-aminophenol exhibit broad-spectrum antimicrobial activity. In particular, studies have shown that compounds similar to 4-Chloro-2-{[(2-hydroxyethyl)amino]methyl}phenol effectively inhibit various bacterial strains including:
- Gram-positive bacteria : Staphylococcus aureus, Micrococcus luteus, Staphylococcus epidermidis
- Gram-negative bacteria : Bordetella bronchiseptica, Escherichia coli
- Fungi : Saccharomyces cerevisiae
In one study, it was reported that these compounds showed significant inhibition rates against these microorganisms, with some achieving over 90% inhibition at specific concentrations .
| Microorganism | Inhibition Rate (%) |
|---|---|
| Staphylococcus aureus | 93.2 |
| Micrococcus luteus | 85.0 |
| Escherichia coli | 78.5 |
| Saccharomyces cerevisiae | 73.7 |
Antidiabetic Activity
The antidiabetic properties of 4-Chloro-2-{[(2-hydroxyethyl)amino]methyl}phenol have been evaluated through its inhibitory effects on key enzymes involved in carbohydrate metabolism, specifically α-amylase and α-glucosidase. The compound demonstrated a concentration-dependent inhibition of these enzymes:
- α-Amylase Inhibition : Up to 93.2%
- α-Glucosidase Inhibition : Up to 73.7%
These results suggest that the compound may be beneficial in managing postprandial blood glucose levels .
DNA Interaction Studies
Additionally, studies have explored the interaction of this compound with DNA, highlighting its potential as an anticancer agent. The spectral analysis indicated hyperchromic effects when interacting with human DNA, suggesting that the compound could induce structural changes in DNA which may be relevant for therapeutic applications in cancer treatment .
Case Studies
A notable case study involved a series of synthesized Schiff base derivatives related to 4-Chloro-2-{[(2-hydroxyethyl)amino]methyl}phenol. These derivatives were tested for their biological activities, revealing significant antimicrobial and antidiabetic properties alongside promising results from DNA interaction assays. Such findings underscore the therapeutic potential of this compound and its derivatives in multiple medical fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
